3-(4-Methyl-5-phenylpentyl)aniline
Description
3-(4-Methyl-5-phenylpentyl)aniline is an aromatic amine derivative featuring a substituted pentyl chain at the 3-position of the aniline ring. The pentyl chain is branched, with a methyl group at the 4-position and a phenyl group at the 5-position (Figure 1).
Properties
CAS No. |
80861-25-2 |
|---|---|
Molecular Formula |
C18H23N |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
3-(4-methyl-5-phenylpentyl)aniline |
InChI |
InChI=1S/C18H23N/c1-15(13-16-8-3-2-4-9-16)7-5-10-17-11-6-12-18(19)14-17/h2-4,6,8-9,11-12,14-15H,5,7,10,13,19H2,1H3 |
InChI Key |
MVAPKMUOALDKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC(=CC=C1)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-5-phenylpentyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. The nitro group on the aromatic ring is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-5-phenylpentyl)aniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitrosoaniline or nitroaniline.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
3-(4-Methyl-5-phenylpentyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Methyl-5-phenylpentyl)aniline involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Key differences in substituents :
- 3-(4-Methyl-5-phenylpentyl)aniline : Bulky pentyl chain with aromatic (phenyl) and aliphatic (methyl) branches.
- (E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine: Linear olefinic chain with methoxy and N-methyl groups.
- 3-Bromo-5-methoxyaniline : Smaller substituents (bromo, methoxy), enabling easier halogen displacement in downstream reactions.
Physicochemical Properties
Direct data on the target compound is scarce, but inferences can be drawn from analogues:
*Predicted using fragment-based methods. †Estimated via analogy to phenylalkyl-substituted anilines. ‡Assumed due to primary amine reactivity.
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